4-(Trifluoromethyl)thiophene-2-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C(_6)H(_3)F(_3)OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The trifluoromethyl group at the 4-position and the formyl group at the 2-position make this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene derivatives using a combination of phosphorus oxychloride (POCl(_3)) and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for 4-(Trifluoromethyl)thiophene-2-carbaldehyde are not widely documented. the scalability of the Vilsmeier-Haack reaction and other formylation reactions suggests that similar methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 4-(Trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: 4-(Trifluoromethyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(Trifluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug discovery, particularly in the design of molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its formyl and trifluoromethyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
4-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric properties.
4-(Trifluoromethyl)benzaldehyde: A benzene derivative with similar functional groups but different aromatic ring structure.
Uniqueness: 4-(Trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups on the thiophene ring. This combination imparts distinct electronic properties, making it valuable for various chemical transformations and applications .
Properties
IUPAC Name |
4-(trifluoromethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJDFNMABHVXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367866-60-1 |
Source
|
Record name | 4-(trifluoromethyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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